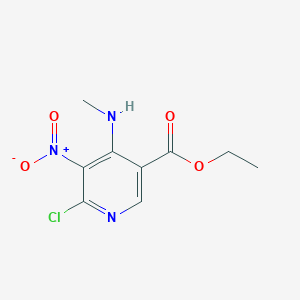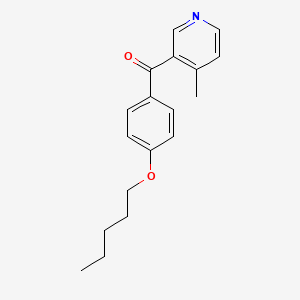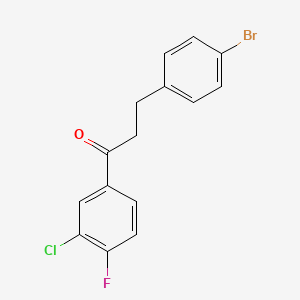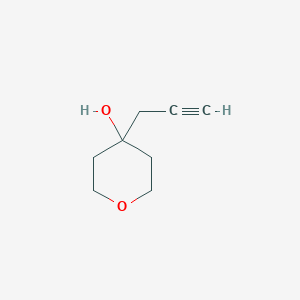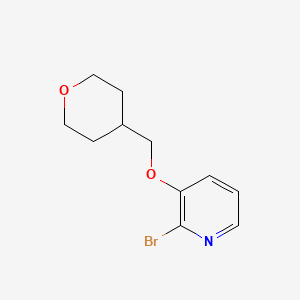
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
Overview
Description
“2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 . It is a bifunctional building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of aqueous acid to generate the latent alcohol functionality . Various synthetic methods have been reported in the literature, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation of unactivated olefins using a Co (salen) complex .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h1-15H2 .Physical And Chemical Properties Analysis
This compound has a boiling point of 64.5 °C at 0.8 mmHg and a density of 1.317 g/mL at 25 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
"2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" has been employed as a precursor in the synthesis of novel heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds were evaluated for their anticancer activity against several human cancer cell lines, indicating the potential for developing new therapeutic agents (Mohareb & MegallyAbdo, 2015).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of "2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" have been utilized to synthesize nickel(II) complexes. These complexes have shown efficacy as catalysts in ethylene oligomerization reactions, producing mainly butenes. Such studies demonstrate the compound's role in facilitating industrially relevant chemical transformations and its potential in the development of new catalytic systems (Nyamato et al., 2016).
Antibacterial Activity
Another significant application of derivatives of "2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine" is in the development of antibacterial agents. For instance, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds has been explored, with these derivatives exhibiting antimicrobial activity against a range of aerobic and anaerobic bacteria. This suggests a potential route for the discovery of new antibacterial drugs (Bogdanowicz et al., 2013).
Proton Transfer and Photoreactivity
The compound and its derivatives have been studied for their unique photophysical properties, such as proton transfer reactions and photoreactivity. These studies provide insights into the mechanisms of photoinduced tautomerization, which is significant for understanding chemical reactivity under light irradiation and for designing molecules with specific light-responsive properties (Vetokhina et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-10(2-1-5-13-11)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEOSMHMYCJYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



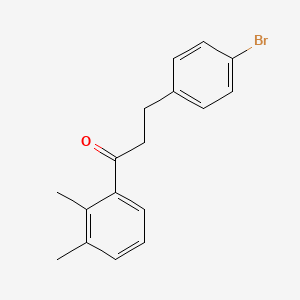
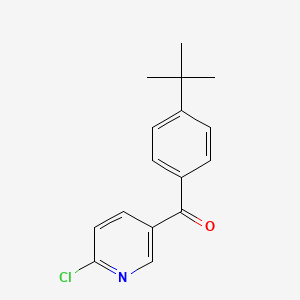
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
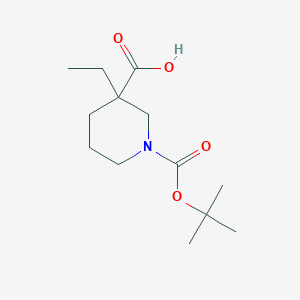
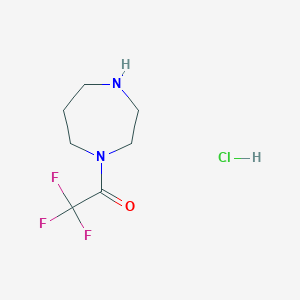
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
